
4,4-Difluoropiperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropiperidine hydrobromide is a fluorinated piperidine derivative. It is a crystalline solid with significant solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidine hydrobromide typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropiperidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used to introduce new functional groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4,4-Difluoropiperidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with desired properties.
Biology: The compound is used in the study of enzyme inhibition and neurotransmitter regulation, making it valuable in neurological research.
Medicine: It is investigated for its potential in developing treatments for neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine hydrobromide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which can influence neurological functions.
Molecular Targets: It targets enzymes such as acetylcholinesterase and monoamine oxidase, which play crucial roles in neurotransmitter metabolism.
Comparison with Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- 4-Fluorophenylboronic acid
Comparison: 4,4-Difluoropiperidine hydrobromide stands out due to its unique combination of fluorine atoms and piperidine structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability, solubility, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C5H10BrF2N |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,4-difluoropiperidine;hydrobromide |
InChI |
InChI=1S/C5H9F2N.BrH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H |
InChI Key |
CIBDJNFWNAPJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
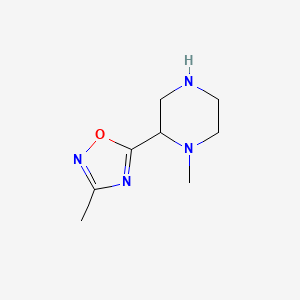

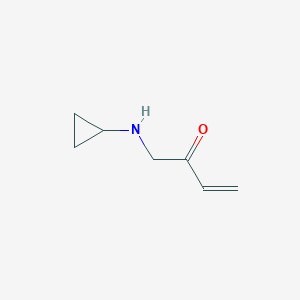


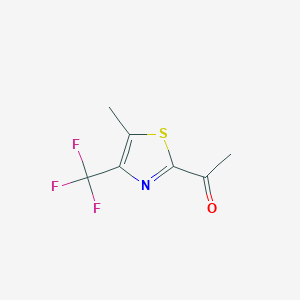

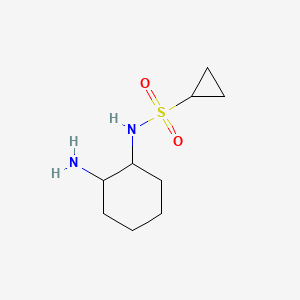
![2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13250684.png)
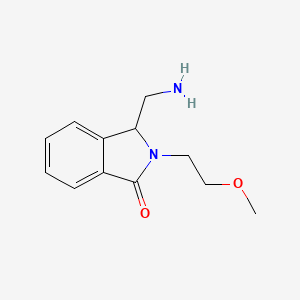
![3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13250693.png)

